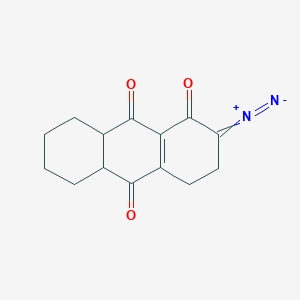
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate is a complex organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate typically involves the diazotization of an aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through various methods such as nitration followed by reduction.
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of diazonium salts is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to prevent decomposition of the diazonium salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl, or cyano groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are commonly used.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions are typical reagents.
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) are used.
Major Products Formed
Substitution Reactions: Halogenated aromatic compounds, phenols, or nitriles.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: Aromatic amines.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene Diazonium Chloride: A simpler diazonium salt used in similar reactions.
Naphthalene Diazonium Sulfate: Another diazonium compound with a different aromatic system.
Uniqueness
2-Diazonio-9,10-dioxo-3,4,5,6,7,8,8a,9,10,10a-decahydroanthracen-1-olate is unique due to its complex structure and the presence of multiple functional groups, which can lead to diverse reactivity and applications.
Eigenschaften
CAS-Nummer |
55645-12-0 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-diazo-3,4,5,6,7,8,8a,10a-octahydroanthracene-1,9,10-trione |
InChI |
InChI=1S/C14H14N2O3/c15-16-10-6-5-9-11(14(10)19)13(18)8-4-2-1-3-7(8)12(9)17/h7-8H,1-6H2 |
InChI-Schlüssel |
HECRAXDUSAIYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(=O)C3=C(C2=O)C(=O)C(=[N+]=[N-])CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



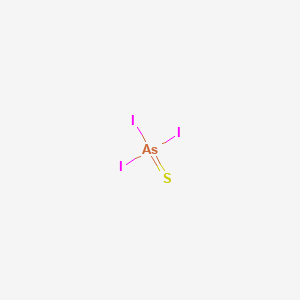
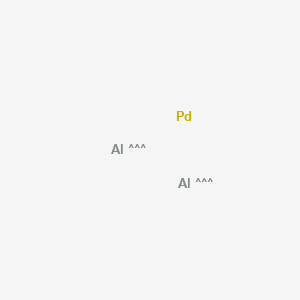

![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
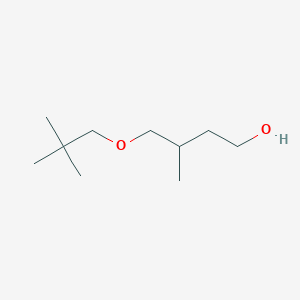
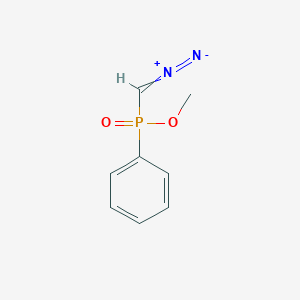
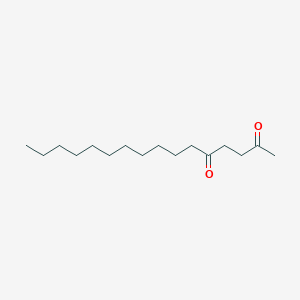
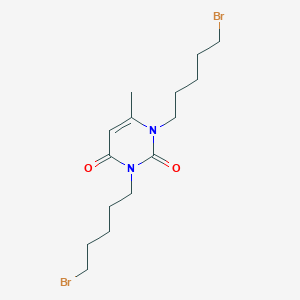
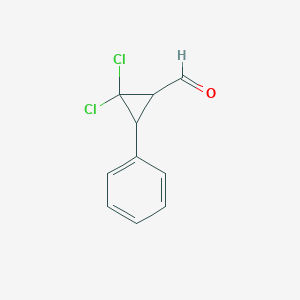
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
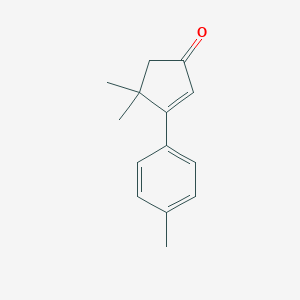
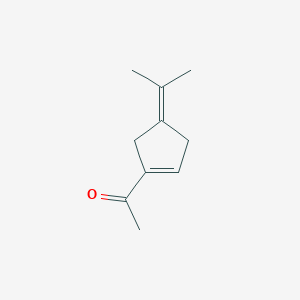
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
